Deapioplatycodin D
Overview
Description
Mechanism of Action
Target of Action
Deapioplatycodin D (DPD) is a triterpenoid saponin isolated from Platycodon grandiflorum . The primary target of DPD is the Hepatitis C Virus (HCV) . HCV is a small, enveloped, positive-sense single-stranded RNA virus of the family Flaviviridae .
Mode of Action
DPD interacts with HCV, exhibiting anti-HCV activity
Biochemical Pathways
It’s known that dpd has a significant role in the treatment of pulmonary fibrosis (pf) . The study used various methods, including WGCNA, LASSO algorithm, and Immune Cell Infiltration (ICI), to analyze the gene microarray related to PF obtained from the Gene Expression Omnibus (GEO), finding the key targets of PF . Experimental results showed that DPD could effectively alleviate inflammation and fibrosis indicators in the lungs of rats, while regulating key genes to achieve anti-PF effects .
Pharmacokinetics
It’s known that dpd is quickly absorbed with short tmax
Result of Action
DPD exhibits significant anti-HCV activity . It also has potential anti-PF effects, as it can effectively alleviate inflammation and fibrosis indicators in the lungs of rats . Moreover, DPD regulates key genes to achieve anti-PF effects .
Action Environment
It’s known that dpd is isolated from platycodon grandiflorum , which is widely cultivated across the south and north of China
Biochemical Analysis
Cellular Effects
Deapioplatycodin D has been shown to have significant inhibitory effects on the proliferation of various cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nerve system), and HCT-15 (colon) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The conditions for its enzymatic preparation from Radix Platycodi have been optimized, demonstrating that the reaction temperature, enzyme load, and reaction time significantly affect the yields of this compound .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It was found that this compound and Platycodin D were positively correlated with AACT, HMGR, HMGS, SS, and UGT-1, and negatively correlated with β-AS . This suggests that these enzymes or cofactors interact with this compound, affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deapioplatycodin D can be synthesized through enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi. The process involves the use of glycoside hydrolases, such as snailase, which effectively transform deapio-platycoside E into this compound. The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through mixed fermentation using strains like Pichia kudriavzevii and Bacillus velezensis. This method enhances the yield of this compound by utilizing the fermentation characteristics of these strains to biotransform platycodin .
Chemical Reactions Analysis
Types of Reactions: Deapioplatycodin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Deapioplatycodin D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in cellular processes and its interaction with various biomolecules.
Comparison with Similar Compounds
- Platycodin A
- Platycodin C
- Platycodin D
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUIVZXCXTBEH-PSRBGVDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316009 | |
Record name | Deapioplatycodin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1093.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78763-58-3 | |
Record name | Deapioplatycodin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78763-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deapioplatycodin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the known biological activities of deapioplatycodin D?
A1: this compound, a triterpenoid saponin found in Platycodon grandiflorum, has demonstrated promising antiviral activity against the hepatitis C virus (HCV) []. It inhibits the NS5B RNA-dependent RNA polymerase, a key enzyme for HCV replication []. This compound also exhibits neuroprotective effects against glutamate-induced toxicity in rat cortical cells [].
Q2: How does the drying process of Platycodon grandiflorum affect this compound content?
A2: Interestingly, the content of this compound in Platycodon grandiflorum roots increases with longer storage periods, regardless of the storage temperature []. This contrasts with platycodin D3 and polygalacin D, which tend to decrease during storage []. Additionally, daylight and hot-air drying methods have been found to be more effective than freeze-drying in preserving this compound content [, ]. Specifically, hot-air drying at 65°C resulted in higher this compound levels compared to 45°C or 85°C [].
Q3: Is there a relationship between the sugar content and this compound levels in dried Platycodon grandiflorum?
A3: Yes, a strong negative correlation has been observed between glucose content and this compound levels in dried Platycodon grandiflorum roots [, ]. This suggests that high glucose levels during the drying process may negatively impact this compound accumulation.
Q4: Have any new analogs or derivatives of this compound been discovered?
A5: Yes, a novel oleanane-type triterpenoid saponin closely related to this compound, named platycoside N, has been isolated from the roots of Platycodon grandiflorum []. This finding suggests the presence of other potentially bioactive saponins in this plant.
Q5: Are there any ongoing studies focusing on this compound's therapeutic potential?
A6: Current research is investigating the potential mechanism of this compound against pulmonary fibrosis using bioinformatics and experimental verification []. Additionally, studies are exploring the optimization of this compound production using non-saccharomyces yeast isolated from Nuruk [].
Q6: How does this compound compare to other saponins in Platycodon grandiflorum in terms of bioactivity?
A7: While this compound shows promising antiviral and neuroprotective activities, other saponins like platycodin D have also been found to inhibit HCV replication and exhibit cytotoxic effects against various human tumor cell lines [, ]. Comparing the efficacy and mechanisms of action between these saponins requires further investigation.
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